Coumarinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

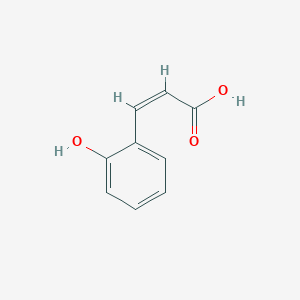

Coumaric acid, also known as 2-coumarinate or (Z)-form, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Coumaric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Coumaric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, coumaric acid is primarily located in the cytoplasm. Coumaric acid can be converted into 2-(beta-D-glucosyloxy)-cis-cinnamic acid. Outside of the human body, coumaric acid can be found in pomegranate. This makes coumaric acid a potential biomarker for the consumption of this food product.

Cis-2-coumaric acid is the cis-isomer of 2-coumaric acid. It is a conjugate acid of a cis-2-coumarate.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Coumarinic acid exhibits strong antioxidant capabilities, which have been demonstrated in several studies. For instance, research indicates that this compound can protect against ischemia-reperfusion injury in renal tissues by reducing oxidative stress and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . This protective effect is crucial in preventing kidney damage during surgical procedures or organ transplantation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. In animal models, it has been shown to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta, indicating its potential use in treating autoimmune diseases such as rheumatoid arthritis . The compound's ability to modulate immune responses further supports its application in inflammatory conditions.

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies have shown that functionalized salts derived from this compound exhibit enhanced antibacterial effects against Gram-positive bacteria, making them promising candidates for developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

Anticancer Applications

This compound and its derivatives are increasingly recognized for their anticancer properties. They have been investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. For example, coumarins are commonly used in treating prostate cancer and renal cell carcinoma due to their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .

Case Study: Renal Cell Carcinoma

In vitro studies have shown that this compound can enhance the sensitivity of renal cell carcinoma cells to chemotherapy by modulating cellular pathways involved in drug resistance. This dual action not only targets cancer cells but also protects normal cells from the adverse effects of chemotherapy .

Pharmacological Insights

Mechanisms of Action

The unique chemical structure of this compound allows it to interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. This versatility makes it an attractive scaffold for drug development .

Clinical Relevance

Several derivatives of this compound have received approval for clinical use, underscoring their importance in modern medicine. The ongoing research into new derivatives aims to improve their pharmacokinetic properties and therapeutic efficacy .

Data Tables

Analyse Chemischer Reaktionen

Production of Coumaric Acid from Coumarin

Coumarinic acid is an intermediate in the production of coumaric acid from coumarin :

-

Basic Hydrolysis : Coumaric acid can be obtained from coumarin through basic hydrolysis, which involves opening the lactone ring and cis-trans isomerization . Strong nucleophiles, such as hydroxide ions, open the coumarin ring by attacking C-2, resulting in the cis form, this compound .

-

Isomerization : this compound slowly isomerizes into trans-coumaric acid with prolonged contact with a base . Acidification at this stage allows isolation of free hydroxy-acid .

-

Optimal Conditions : Maximum conversion of coumarin to coumaric acid occurs with a 1-hour reaction time at 160°C, using a 20% sodium hydroxide aqueous solution in an inert atmosphere .

-

Alternative Methods : Heating coumarin with sodium bisulfite forms a sulfonate compound with an intact lactone ring. The sulfo group is split off by alkali, which liberates coumarin that recombines with neutral sulfite to form a hydrocoumaric acid derivative. Treatment of hydrocoumaric sodium sulfonate with potassium hydroxide, followed by acidification with hydrochloric acid, yields coumaric acid .

General Coumarin Reactions

Coumarins, which this compound readily reverts to, have a number of reaction pathways :

-

7-hydroxylation

-

Metabolism of the lactone ring by ring opening and cleavage at carbon atom 2 to yield carbon dioxide. The first step in the latter pathway is the formation of the unstable coumarin 3,4-epoxide which degrades spontaneously to form ortho-hydroxyphenylacetaldehyde

-

Hydroxylation to yield 3-, 4-, 5-, 6- or 8-hydroxycoumarin and 6,7-dihydroxycoumarin and, by opening of the lactone ring, to yield ortho-coumaric acid (ortho- hydroxyphenylcinnamic acid) and ortho-hydroxyphenylpropionic acid

Oxidation of Coumarins

The rate of oxidation of coumarins, a reaction that this compound will undergo once cyclized, increases in the following order: 7-hydroxycoumarin > 7-ethoxycoumarin > 7-methoxycoumarin > coumarin > 7-nitrocoumarin .

This compound Reactions with Reactive Oxygen Species

Density functional theory (DFT) studies have explored the reactions between coumaric acids and reactive oxygen species (- OX) . The reactivity order of - OX with coumaric acid is - OH > - OCH3 > - OOH > - OOCH3 .

Eigenschaften

CAS-Nummer |

495-79-4 |

|---|---|

Molekularformel |

C9H8O3 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(Z)-3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5- |

InChI-Schlüssel |

PMOWTIHVNWZYFI-WAYWQWQTSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Key on ui other cas no. |

495-79-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.